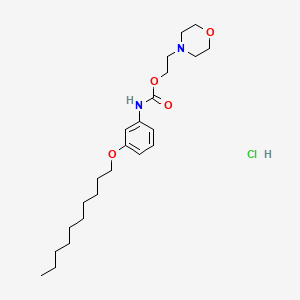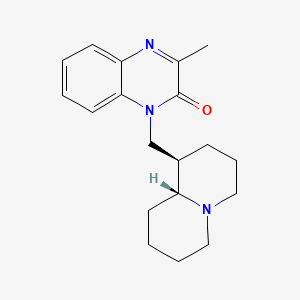
1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(dimethylamino)-1-propanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(dimethylamino)-1-propanone hydrochloride is a synthetic organic compound that belongs to the class of benzoxepines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(dimethylamino)-1-propanone hydrochloride typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:
Step 1: Formation of the benzoxepine ring through cyclization reactions.
Step 2: Introduction of the dimethylamino group via substitution reactions.
Step 3: Formation of the propanone moiety through condensation reactions.
Step 4: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(dimethylamino)-1-propanone hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to corresponding alcohols or amines using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(dimethylamino)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Binding to receptors, enzymes, or other biomolecules.
Pathways: Modulation of signaling pathways, metabolic processes, or gene expression.
類似化合物との比較
Similar Compounds
- 1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(methylamino)-1-propanone hydrochloride
- 1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(ethylamino)-1-propanone hydrochloride
Uniqueness
1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(dimethylamino)-1-propanone hydrochloride is unique due to its specific structural features and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
93591-71-0 |
|---|---|
分子式 |
C15H22ClNO2 |
分子量 |
283.79 g/mol |
IUPAC名 |
3-(dimethylamino)-1-(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-16(2)9-8-14(17)12-6-7-15-13(11-12)5-3-4-10-18-15;/h6-7,11H,3-5,8-10H2,1-2H3;1H |
InChIキー |
DQTXHFGDPMZWQP-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC(=O)C1=CC2=C(C=C1)OCCCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] benzoate](/img/structure/B12734037.png)

![9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12734051.png)




![8-(2,4-dichlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12734086.png)





